molecular formula C10H15F3O3 B13045692 Ethyl 3-oxo-2-(trifluoromethyl)heptanoate

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate

Cat. No.: B13045692
M. Wt: 240.22 g/mol
InChI Key: DBGNGAPVYJEOEE-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate is an organic compound with the molecular formula C10H15F3O3. It is a trifluoromethylated ester, which means it contains a trifluoromethyl group (CF3) attached to an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-(trifluoromethyl)heptanoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-(trifluoromethyl)heptanoate is unique due to its specific molecular structure, which combines the trifluoromethyl group with an ester functional group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H15F3O3

Molecular Weight

240.22 g/mol

IUPAC Name

ethyl 3-oxo-2-(trifluoromethyl)heptanoate

InChI

InChI=1S/C10H15F3O3/c1-3-5-6-7(14)8(10(11,12)13)9(15)16-4-2/h8H,3-6H2,1-2H3

InChI Key

DBGNGAPVYJEOEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C(=O)OCC)C(F)(F)F

Origin of Product

United States

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